1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(22)11-18(7-9-20)8-10-21;/h3-6,15,20-22H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNUPPMQQLROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN(CCO)CCO)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure features a bis(2-hydroxyethyl)amino group attached to a propanol backbone and a dimethyl indole moiety. This unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 302.4 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
| Boiling Point | Not available |
Antioxidant Activity
Research indicates that compounds with indole structures often exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances electron donation capabilities, potentially leading to reduced oxidative stress in biological systems.
Cytotoxicity
A study conducted on various indole derivatives, including this compound, demonstrated cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, likely due to its ability to disrupt bacterial cell membranes .
Neuroprotective Effects
Indole derivatives have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. This compound may enhance neuronal survival by modulating neuroinflammatory pathways and promoting neuronal growth factors .
Case Study 1: Cytotoxicity Evaluation
In a controlled laboratory setting, the cytotoxic effects of this compound were assessed using MTT assays on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
Case Study 2: Antioxidant Activity Assessment
A study measuring the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The results showed that at concentrations above 50 µM, the compound effectively scavenged free radicals, indicating potential applications in oxidative stress-related conditions.
Comparison with Similar Compounds
YT-6-2 : (R)-1-(3,4-bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol
- Key Features: Substituted with bis(4-fluorobenzyl)oxy phenoxy and 2-hydroxyethylamino groups. Synthesized via nucleophilic substitution and purified via prep-HPLC (86.7% yield) .
- Comparison: The 4-fluorobenzyl groups introduce lipophilicity, whereas the hydroxyethylamino group aligns with the target compound’s hydrophilic substituents.
Antiarrhythmic Indole Derivatives ()
- Key Features: Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. Substituted with methoxy and methoxyphenoxy groups.
- Comparison :
- Methoxy groups may reduce metabolic stability compared to the target compound’s hydroxyethyl groups.
Pharmaceutical Impurities ()
- Impurity B(EP): 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-1-yl]-3-[(1-methylethyl)amino]propan-2-ol.
- Key Features: Contains isopropylamino groups instead of hydroxyethyl groups.
Functional Group Influence on Properties
Notes
Limitations : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Contradictions: Lipophilic substituents (e.g., isopropylamino in impurities) may reduce solubility compared to hydroxyethyl groups .
Future Directions : Experimental studies on receptor binding, solubility, and metabolic stability are needed to validate hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
